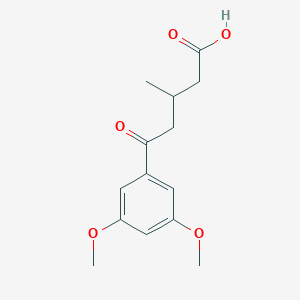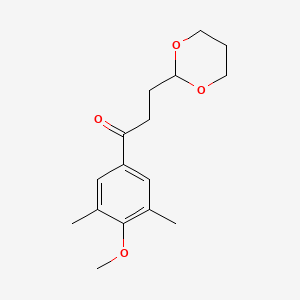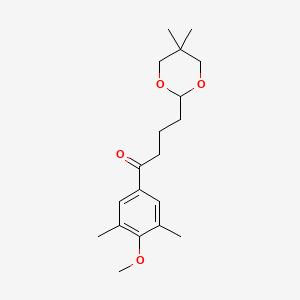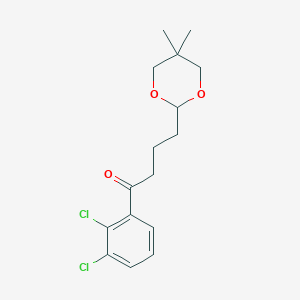![molecular formula C10H9N3O B3025238 2,3-二氢咪唑并[2,1-b]喹唑啉-5(1H)-酮 CAS No. 32725-30-7](/img/structure/B3025238.png)
2,3-二氢咪唑并[2,1-b]喹唑啉-5(1H)-酮
描述
“2,3-Dihydroimidazo[2,1-b]quinazolin-5(1H)-one” is a bioactive tricyclic quinazoline . It belongs to a class of compounds that were synthesized by the formic acid-catalyzed intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones .
Synthesis Analysis
The synthesis of “2,3-Dihydroimidazo[2,1-b]quinazolin-5(1H)-one” involves the formic acid-catalyzed intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones . This process yields high amounts of the compound .Molecular Structure Analysis
The molecular structure of “2,3-Dihydroimidazo[2,1-b]quinazolin-5(1H)-one” is part of the tricyclic quinazoline class of compounds . It is synthesized via a formic acid-catalyzed intramolecular cyclization process .Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of “2,3-Dihydroimidazo[2,1-b]quinazolin-5(1H)-one” is the formic acid-catalyzed intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones . This reaction is crucial for the formation of the tricyclic quinazoline structure .科学研究应用
药理学评价
Chern 等人 (1998) 的一项研究合成了一系列化合物,包括 2,3-二氢咪唑并[2,1-b]喹唑啉-5(1H)-酮,以评估其作为潜在的 alpha1-肾上腺素受体拮抗剂的可能性。这些化合物对 alpha1-肾上腺素受体表现出高亲和力,其中一些是高选择性和强效拮抗剂 (Chern 等人,1998).
分子结构和反应性
Kornicka 等人 (2004) 进行了一项研究,合成具有潜在生物活性的新型 5-亚甲基-1,2,3,5-四氢[2,1-b]-喹唑啉衍生物,这些活性由 alpha-肾上腺素能和/或咪唑啉受体介导。该研究包括合成 2,3-二氢咪唑并[2,1-b]喹唑啉-5(1H)-酮等化合物 (Kornicka、Sa̧czewski 和 Gdaniec,2004).
三环喹唑啉酮的合成
Yang 等人 (2015) 报道了生物活性三环喹唑啉类 2,3-二氢咪唑并[2,1-b]喹唑啉-5(1H)-酮的合成。该合成涉及某些喹唑啉-4(3H)-酮的分子内环化,突出了创建这些化合物的新的方法 (Yang 等人,2015).
血小板聚集和实验性血栓形成的抑制剂
Fleming 和 Buyniski (1979) 发现 2,3-二氢咪唑并[2,1-b]喹唑啉-2(3H)-酮单盐酸盐,也称为 Anagrelide,是一种有效的血小板聚集抑制剂。该化合物在各种动物模型中对实验性血栓形成表现出有效性,表明了潜在的治疗应用 (Fleming 和 Buyniski,1979).
新型支气管扩张剂的合成
Hardtmann 等人 (1975) 合成了 10-取代的咪唑并[2,1-b]喹唑啉-5(10H)-酮,一种新型支气管扩张剂。这些化合物表现出显着的支气管扩张活性,没有明显的中枢神经系统或心血管副作用 (Hardtmann、Koletar、Pfister、Gogerty 和 Iorio,1975).
水溶性血小板聚集抑制剂
Ishikawa 等人 (1985) 开发了新型 1,2,3,5-四氢咪唑并[2,1-b]喹唑啉-2-酮衍生物作为有效的血小板聚集抑制剂。这些水溶性化合物有效地抑制了体外和离体血小板聚集 (Ishikawa、Saegusa、Inamura、Sakuma 和 Ashida,1985).
Hg2+ 离子的荧光传感器合成
Mohammadi Ziarani 等人 (2022) 合成了 2,3-二氢-喹唑啉-4(1H)-酮作为 Hg2+ 离子的荧光传感器,展示了其在检测有毒污染物方面的潜力。此外,对接研究表明,该化合物可能是 5ACC 酶的抑制剂,表明在癌症治疗中具有潜力 (Mohammadi Ziarani 等人,2022).
未来方向
作用机制
Target of Action
The primary targets of 2,3-Dihydroimidazo[2,1-b]quinazolin-5(1H)-one are Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylase (HDAC) . PI3Ks are a family of lipid kinases that generate 3′-phosphoinositides, activating a variety of cellular targets important for cell proliferation, survival, differentiation, and migration . HDACs, on the other hand, are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .
Mode of Action
2,3-Dihydroimidazo[2,1-b]quinazolin-5(1H)-one acts as a dual inhibitor, blocking the activity of both PI3K and HDAC . By inhibiting PI3K, it prevents the production of 3′-phosphoinositides, thereby disrupting the signaling pathways that promote cell growth and survival . The inhibition of HDAC leads to an increase in acetylation levels of histones, resulting in a more relaxed chromatin structure and increased gene expression .
Biochemical Pathways
The compound affects the PI3K/AKT signaling pathway, a critical pathway in cancer cell growth and survival . By inhibiting PI3K, it prevents the activation of AKT, a downstream effector in the pathway . This leads to reduced cell proliferation and increased apoptosis . Additionally, by inhibiting HDAC, it affects the acetylation status of histones, influencing gene expression and inducing multiple epigenetic modifications .
Pharmacokinetics
The compound BAY 1082439, a 2,3-Dihydroimidazo[2,1-b]quinazolin-5(1H)-one derivative, has unique pharmacokinetic properties. It has very high plasma free fractions across all species tested (33-50%), large volume of distribution (Vss), high clearance, and intermediate half-life (T1/2) . These properties suggest that the compound has good bioavailability.
Result of Action
The inhibition of PI3K and HDAC by 2,3-Dihydroimidazo[2,1-b]quinazolin-5(1H)-one leads to reduced cell proliferation and increased apoptosis, thereby potentially inhibiting tumor growth . The compound’s action on HDAC also induces multiple epigenetic modifications, affecting signaling networks .
生化分析
Biochemical Properties
2,3-Dihydroimidazo[2,1-b]quinazolin-5(1H)-one has been found to interact with various enzymes and proteins. For instance, it has been reported to act as an inhibitor for phosphatidylinositol 3-kinase (PI3K) and histone deacetylase . These interactions suggest that 2,3-Dihydroimidazo[2,1-b]quinazolin-5(1H)-one could play a significant role in regulating biochemical reactions.
Cellular Effects
In cellular assays, 2,3-Dihydroimidazo[2,1-b]quinazolin-5(1H)-one has shown potent antiproliferative activities against certain cell lines . This suggests that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 2,3-Dihydroimidazo[2,1-b]quinazolin-5(1H)-one involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to inhibit the activity of PI3K and histone deacetylase , which are key enzymes involved in cell signaling and gene expression.
Metabolic Pathways
Given its known interactions with PI3K and histone deacetylase , it is likely to be involved in the metabolic pathways regulated by these enzymes.
属性
IUPAC Name |
2,3-dihydro-1H-imidazo[2,1-b]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c14-9-7-3-1-2-4-8(7)12-10-11-5-6-13(9)10/h1-4H,5-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHIBZRPJZBQRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C3=CC=CC=C3N=C2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415492 | |
| Record name | 2,3-Dihydroimidazo[2,1-b]quinazolin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32725-30-7 | |
| Record name | 2,3-Dihydroimidazo[2,1-b]quinazolin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















